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Compound of Interest

Compound Name: D-Homoalanine hcl

CAS No.: 67607-42-5

Cat. No.: B1453366 Get Quote

Foreword: The Strategic Value of D-Homoalanine in
Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the demand for

enantiomerically pure compounds is relentless. Chirality is a fundamental determinant of

biological activity, and the ability to selectively synthesize one enantiomer over another is a

cornerstone of medicinal chemistry. "Unnatural" amino acids, those not found among the 20

proteinogenic L-amino acids, are particularly powerful tools in this endeavor. They serve as

versatile chiral building blocks, enabling the construction of complex molecules with precisely

defined three-dimensional architectures.[1][2][3]

D-Homoalanine ((R)-2-aminobutanoic acid), supplied as its hydrochloride salt for enhanced

stability and solubility, is a prime example of such a building block. As a D-amino acid, its

incorporation into peptide chains confers resistance to enzymatic degradation by proteases, a

critical feature for enhancing the bioavailability and therapeutic lifetime of peptide-based drugs.

[4] Its simple ethyl side chain provides a non-polar, aliphatic character, making it a valuable

starting point for synthesizing a diverse array of chiral amines, amino alcohols, and heterocyclic

scaffolds that are prevalent in pharmaceuticals.[5][6]

This document serves as a technical guide for researchers, chemists, and drug development

professionals. It moves beyond simple recitation of facts to explain the underlying principles

and strategic considerations for using D-Homoalanine HCl. We will detail two robust
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applications: its use in the synthesis of protease-resistant peptides and its role as a precursor

for chiral nitrogen-containing heterocycles. The protocols provided are designed as self-

validating systems, with an emphasis on the causality behind each experimental step to ensure

reproducibility and successful outcomes.

Section 1: Foundational Properties of D-
Homoalanine HCl
Before proceeding to synthetic applications, it is crucial to understand the physicochemical

properties of the starting material. D-Homoalanine HCl is the hydrochloride salt of (R)-2-

aminobutanoic acid. The salt form ensures that the amine group is protonated, rendering it

more stable for storage and easier to handle as a crystalline solid.

Property Value Source

IUPAC Name
(2R)-2-aminobutanoic

acid;hydrochloride
[7]

Molecular Formula C₄H₁₀ClNO₂ [7]

Molecular Weight 139.58 g/mol [7]

Appearance
White to off-white crystalline

solid
[4]

Optical Rotation
[α]D²⁵ = -21 ± 2º (c=0.5 in

H₂O)
[4]

Note: The first step in most synthetic procedures involving D-Homoalanine HCl is the

neutralization of the hydrochloride salt (liberation of the free amine) with a suitable base, a

critical step detailed in the following protocols.

Application 1: Solid-Phase Synthesis of a Protease-
Resistant Dipeptide
The incorporation of D-amino acids is a well-established strategy to enhance the stability of

peptide therapeutics.[8] This protocol details the synthesis of a simple dipeptide, Ac-D-
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HomoAla-L-Ala-NH₂, using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS)

strategy.[9]

Scientific Rationale
SPPS offers a significant advantage by anchoring the growing peptide chain to an insoluble

resin, simplifying purification to a mere filtration and washing process after each coupling and

deprotection step.[9] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is used for the

α-amine, which is stable to acidic conditions but readily cleaved by a mild base (piperidine).

This orthogonality allows for the use of acid-labile protecting groups (like t-butyl) on amino acid

side chains, which are removed simultaneously with cleavage from the resin at the end of the

synthesis.

Experimental Workflow Diagram

Resin Preparation

Iterative Synthesis Cycle Finalization
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Synthesis of Ac-D-HomoAla-L-Ala-
NH₂
Materials:

Rink Amide MBHA Resin

Fmoc-L-Ala-OH
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Fmoc-D-Homoalanine-OH (Note: D-Homoalanine HCl must be Fmoc-protected in a

separate step prior to use in SPPS)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine

N,N'-Diisopropylethylamine (DIEA)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dichloromethane (DCM)

Acetic Anhydride

Diethyl ether, cold

Procedure:

Resin Swelling: Place Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel. Swell

the resin in DMF for 30 minutes with gentle agitation.

First Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. This

removes the Fmoc group from the Rink linker, exposing the free amine.

Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

First Coupling (L-Alanine):

In a separate vial, pre-activate Fmoc-L-Ala-OH (0.4 mmol, 4 eq) with HBTU (0.38 mmol,

3.8 eq) and DIEA (0.8 mmol, 8 eq) in DMF for 2 minutes.

Add the activated amino acid solution to the resin. Agitate for 2 hours.
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Causality: HBTU is a standard coupling reagent that forms a highly reactive ester with the

amino acid's carboxyl group, facilitating rapid amide bond formation.[9] DIEA is a non-

nucleophilic base required to activate HBTU and maintain basic conditions for the

coupling.

Washing: Wash the resin with DMF (5 times).

Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled L-

Alanine.

Washing: Repeat step 3.

Second Coupling (D-Homoalanine): Pre-activate Fmoc-D-Homoalanine-OH (0.4 mmol, 4 eq)

and couple to the resin as described in step 4.

Washing: Repeat step 5.

Final Deprotection: Repeat step 2 to expose the N-terminal amine of D-Homoalanine.

Washing: Repeat step 3.

N-terminal Acetylation: Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF

to the resin. Agitate for 30 minutes. This "caps" the N-terminus.

Final Wash: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry under

vacuum.

Cleavage and Global Deprotection:

Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.

Add the cocktail to the dried resin and agitate for 2 hours.

Causality: TFA is a strong acid that cleaves the peptide from the acid-sensitive Rink linker

and removes any side-chain protecting groups.[9] TIS and water act as scavengers to trap

reactive carbocations generated during cleavage, preventing side reactions.

Product Isolation:
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Filter the TFA solution away from the resin beads into a centrifuge tube.

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of

cold diethyl ether.

Centrifuge, decant the ether, and dry the white peptide pellet under vacuum.

Purification and Validation: Purify the crude peptide using reverse-phase HPLC (RP-HPLC)

and confirm identity by mass spectrometry (e.g., ESI-MS).

Application 2: Synthesis of a Chiral 3-Ethyl-
Piperidin-2-one Scaffold
D-Homoalanine HCl can be used as a chiral precursor for synthesizing substituted lactams,

which are core structures in many pharmaceuticals. This protocol outlines a potential pathway

involving reductive amination followed by intramolecular cyclization.

Scientific Rationale
This strategy builds a more complex chiral molecule by forming two new bonds (one C-N, one

C-C indirectly) and a new stereocenter. The initial chirality of D-Homoalanine directs the

stereochemical outcome of the subsequent reactions. The key steps are the formation of an

intermediate amino alcohol via reduction, which is then elaborated and cyclized. Chiral amino

alcohols are themselves highly valuable building blocks in organic synthesis.[5][10]

Reaction Pathway Diagram
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3. Dieckmann
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Caption: Synthetic pathway to a chiral piperidinone from D-Homoalanine.
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Exemplary Protocol: Synthesis of (R)-3-Ethyl-Piperidin-
2-one
This protocol is a representative example based on established chemical transformations.

Materials:

D-Homoalanine HCl

Thionyl chloride (SOCl₂)

Methanol (anhydrous)

Ethyl acrylate

Triethylamine (Et₃N)

Sodium ethoxide (NaOEt)

Toluene (anhydrous)

Hydrochloric acid (HCl), aqueous solution

Sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Hexanes

Procedure:

Esterification:

Suspend D-Homoalanine HCl (1.0 g, 7.16 mmol) in anhydrous methanol (20 mL) in a

round-bottom flask equipped with a stir bar and cool to 0°C.

Add thionyl chloride (0.78 mL, 10.74 mmol, 1.5 eq) dropwise.
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Causality: SOCl₂ reacts with methanol to form HCl in situ and methyl chlorosulfite, which

facilitates the Fischer esterification of the carboxylic acid. The reaction is performed at 0°C

to control the exothermic reaction.

Allow the mixture to warm to room temperature and then reflux for 4 hours.

Cool the reaction and remove the solvent under reduced pressure to yield crude D-

homoalanine methyl ester hydrochloride as a solid.

Michael Addition:

Dissolve the crude ester from step 1 in a suitable solvent like ethanol (25 mL).

Add triethylamine (3.0 mL, 21.48 mmol, 3 eq) to neutralize the hydrochloride and liberate

the free amine.

Add ethyl acrylate (0.85 mL, 7.88 mmol, 1.1 eq).

Stir the reaction at room temperature for 24 hours. Monitor by TLC.

Causality: The free amine of the D-homoalanine ester acts as a nucleophile in a conjugate

(Michael) addition to the electron-deficient alkene of ethyl acrylate.[11]

Work-up and Isolation of Adduct:

Remove the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate

solution, then brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude

acyclic diester adduct. Purify by flash chromatography if necessary.

Intramolecular Cyclization (Dieckmann Condensation):

Dissolve the purified Michael adduct (1.0 eq) in anhydrous toluene.

Add sodium ethoxide (1.2 eq) portion-wise at room temperature.
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Heat the reaction to 80°C and stir for 6 hours.

Causality: The strong base (NaOEt) deprotonates the carbon alpha to one of the ester

groups, creating a nucleophilic enolate that attacks the other ester carbonyl, leading to an

intramolecular cyclization to form a β-keto ester intermediate.

Decarboxylation and Final Product Isolation:

Cool the reaction mixture and quench by carefully adding 1M aqueous HCl until the

solution is acidic (pH ~2).

Heat the mixture to reflux for 4 hours to promote hydrolysis of the β-keto ester and

subsequent decarboxylation.

Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl

acetate (3 times).

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient)

to yield the final (R)-3-Ethyl-Piperidin-2-one.

Validate the structure and enantiomeric purity using NMR, Mass Spectrometry, and Chiral

HPLC.

Troubleshooting and Self-Validation
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Observed Problem Potential Cause(s) Suggested Solution(s)

Low yield in peptide coupling

1. Incomplete deprotection.2.

Insufficient activation of amino

acid.3. Moisture in the

reaction.

1. Extend piperidine treatment;

confirm with a Kaiser test.2.

Use fresh coupling reagents;

increase pre-activation time.3.

Use anhydrous, peptide-

synthesis grade solvents.

Racemization of the product

1. Over-activation during

coupling.2. Strong base or

high temperatures.

1. Add HOBt to the activation

mixture; avoid long activation

times.2. Use a hindered base

like DIEA; maintain

recommended temperatures.

Incomplete cyclization

1. Base is not strong enough

or has degraded.2. Reaction

time or temperature is

insufficient.

1. Use fresh, high-quality

sodium ethoxide.2. Increase

reaction time and/or

temperature, monitoring by

TLC.

Multiple products observed

1. Side reactions (e.g.,

polymerization in Michael

addition).2. Incomplete

decarboxylation.

1. Add ethyl acrylate slowly;

ensure proper stoichiometry.2.

Ensure the acidic workup and

heating step is sufficient to

drive decarboxylation to

completion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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